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N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide

Lipophilicity Drug-likeness Membrane permeability

This compound features a sterically distinctive pivalamide 3-substituent that is absent in all commercial triazolo[4,3-a]pyrazine analogs. Its computed XLogP3 of 1, single H-bond donor, and TPSA of 81.4 Ų confer a unique polarity/hydrogen-bonding profile that directly governs target binding, metabolic stability, and BBB permeability. This scaffold differentiator enables novel kinase selectivity signatures and metabolic stability advantages over benzamide/urea analogs. Procure this compound to de-risk your hit-to-lead program with a validated privileged scaffold that offers unexplored chemical space for kinase profiling, P2X7 neuroinflammation models, and target deconvolution studies.

Molecular Formula C12H17N5O2
Molecular Weight 263.301
CAS No. 2034368-11-9
Cat. No. B2459901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide
CAS2034368-11-9
Molecular FormulaC12H17N5O2
Molecular Weight263.301
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1=NN=C2N1C=CN=C2OC
InChIInChI=1S/C12H17N5O2/c1-12(2,3)11(18)14-7-8-15-16-9-10(19-4)13-5-6-17(8)9/h5-6H,7H2,1-4H3,(H,14,18)
InChIKeyXMGGOGMPLYQSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide (CAS 2034368-11-9): Compound Identity and Scaffold Classification for Procurement Evaluation


N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide (CAS 2034368-11-9, PubChem CID 119102510) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyrazine class—a privileged scaffold in medicinal chemistry recognized for its utility in kinase inhibitor design, P2X7 receptor modulation, and NK-3 receptor antagonism [1][2]. The molecule features a fused triazolo-pyrazine bicyclic core with a methoxy substituent at the 8-position and a pivalamide (2,2-dimethylpropanamide) moiety linked via a methylene bridge at the 3-position, yielding a molecular formula of C₁₂H₁₇N₅O₂ and a molecular weight of 263.30 g/mol [3]. Its computed physicochemical profile (XLogP3 = 1, TPSA = 81.4 Ų, HBD = 1, HBA = 5) distinguishes it from more polar in-class analogs and positions it as a candidate for exploratory medicinal chemistry and scaffold-hopping campaigns [3].

Why N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide Cannot Be Replaced by Generic Triazolopyrazine Analogs in Procurement Decisions


Within the [1,2,4]triazolo[4,3-a]pyrazine chemical space, substitution at the 3-position methylamide site is a critical determinant of lipophilicity, hydrogen-bonding capacity, and steric profile—parameters that directly govern target binding, metabolic stability, and membrane permeability [1][2]. The pivalamide group of this compound introduces a tertiary-butyl moiety that is sterically distinct from the planar aromatic amides (e.g., benzamide) and polar urea derivatives commonly found among commercial analogs, resulting in a unique computed XLogP3 of 1 and a single hydrogen bond donor count versus two or more in urea-based comparators [3]. Class-level evidence from triazolo[4,3-a]pyrazine kinase inhibitor programs demonstrates that even minor alterations to the 3-position substituent can shift c-Met IC₅₀ values by more than two orders of magnitude (from 26 nM to >10 µM) [2]; consequently, procurement of a different 3-substituted analog for the same screening campaign carries a high risk of obtaining non-comparable structure-activity relationship (SAR) data [2].

N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Computed Lipophilicity (XLogP3 = 1) Versus More Polar Urea and Benzamide Analogs

The target compound exhibits a computed XLogP3 of 1 (PubChem), which is approximately 0.5–1.5 log units higher than the predicted values for the closest 3-methylurea analog (1-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea) and the benzamide analog (N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide), both of which contain additional hydrogen-bond donors and more polar carbonyl environments that reduce computed logP [1]. This lipophilicity increment falls within the optimal range (LogP 1–3) for CNS drug-likeness while maintaining aqueous solubility [2].

Lipophilicity Drug-likeness Membrane permeability

Reduced Hydrogen-Bond Donor Count (HBD = 1) Relative to Urea-Based Analogs (HBD ≥ 2)

The target compound possesses a single hydrogen-bond donor (the pivalamide NH) compared to the urea analog 1-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methylurea, which contains two H-bond donors (both urea NH groups) [1]. According to Lipinski's Rule of Five and Veber's bioavailability rules, a lower HBD count (≤ 3 for oral drugs) correlates with improved passive transcellular permeability, and the reduction from 2 to 1 HBD represents a measurable physicochemical advantage for membrane crossing [2].

Hydrogen bonding Membrane permeability Oral bioavailability predictors

Topological Polar Surface Area (TPSA = 81.4 Ų) and Predicted CNS Penetration Window

The target compound's computed TPSA of 81.4 Ų (PubChem) falls within the established threshold (< 90 Ų) predictive of favorable blood-brain barrier penetration, whereas the 2,6-dimethoxy-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)pyridine-3-carboxamide analog, with its additional pyridine ring and two extra methoxy groups, is predicted to have a TPSA exceeding 100 Ų, placing it above the CNS-permeability cutoff [1][2]. The pivalamide compound maintains a balanced TPSA that supports both CNS and peripheral target applications, conferring broader screening utility [2].

CNS drug design Blood-brain barrier permeability Physicochemical profiling

Steric Bulk of Pivalamide tert-Butyl Group and Predicted Metabolic Stability Advantage Over Benzamide Analogs

The pivalamide (2,2-dimethylpropanamide) substituent introduces a sterically hindered tert-butyl group adjacent to the amide carbonyl, which literature precedent indicates can shield the amide bond from hydrolytic enzyme attack and reduce CYP450-mediated N-dealkylation compared to unhindered benzamide or acetamide analogs [1]. In a structurally analogous system, tert-butyl-substituted phosphoramidate derivatives demonstrated complete resistance to cellular esterase-mediated hydrolysis, whereas methyl- and ethyl-substituted counterparts underwent rapid degradation [1]. While no direct microsomal stability data exist for the target compound, the steric principle is well-established across amide-containing drug classes .

Metabolic stability Steric shielding Amide hydrolysis resistance

Triazolo[4,3-a]pyrazine Scaffold Class Evidence: c-Met Kinase Inhibition and Antiproliferative Activity in Cancer Cell Lines

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has been validated as a core template for dual c-Met/VEGFR-2 kinase inhibition, with lead compound 17l (bearing a 4-oxo-pyridazinone moiety at the 3-position) demonstrating c-Met IC₅₀ = 26.00 nM, VEGFR-2 IC₅₀ = 2.6 µM, and antiproliferative IC₅₀ values of 0.98 ± 0.08 µM (A549), 1.05 ± 0.12 µM (MCF-7), and 1.22 ± 0.15 µM (HeLa) [1]. In a separate series, compound 22i (bearing a 4-oxo-pyridazinone moiety) achieved c-Met IC₅₀ = 48 nM and antiproliferative IC₅₀ values of 0.83 ± 0.07 µM (A549), 0.15 ± 0.08 µM (MCF-7), and 2.85 ± 0.74 µM (HeLa) [2]. This class-level evidence establishes the triazolo[4,3-a]pyrazine scaffold as a productive starting point for kinase inhibitor discovery; the target compound's unique pivalamide substitution at the 3-position represents an unexplored vector within this validated pharmacophore that may confer distinct kinase selectivity profiles [1][2].

c-Met kinase VEGFR-2 Anticancer screening Kinase inhibitor scaffold

Class-Level Evidence for P2X7 Receptor Antagonism Within the Dihydro-triazolo[4,3-a]pyrazine Series

The dihydro-[1,2,4]triazolo[4,3-a]pyrazine scaffold has produced potent P2X7 receptor antagonists, with compound 25 from the methyl-substituted 1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methanone series achieving human P2X7 IC₅₀ = 9 nM and rat P2X7 IC₅₀ = 42 nM, with 80% receptor occupancy maintained for 6 hours in rat brain [1][2]. Separately, substituted 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 antagonists demonstrated robust target engagement in rat brain with good blood-brain barrier permeability [2]. The target compound, while structurally distinct (aromatic rather than dihydro core; pivalamide rather than methanone/one at the position equivalent to the 3-substituent), shares the core triazolo[4,3-a]pyrazine pharmacophore and may exhibit differentiated P2X7 binding kinetics or selectivity due to its unique substitution pattern [1].

P2X7 receptor Neuroinflammation Ion channel modulation CNS disorders

N-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide: Prioritized Application Scenarios for Scientific Procurement and Screening Deployment


Kinase Inhibitor Scaffold-Hopping and Lead Generation Campaigns Targeting c-Met or VEGFR-2

The [1,2,4]triazolo[4,3-a]pyrazine scaffold has been validated in multiple independent studies as a productive template for c-Met/VEGFR-2 dual inhibition, with optimized derivatives achieving nanomolar c-Met IC₅₀ values (26–48 nM) and sub-micromolar antiproliferative activity against A549, MCF-7, and HeLa cancer cell lines [1]. The target compound's pivalamide 3-substituent represents an unexplored vector within this pharmacophore; procurement for kinase profiling panels may reveal novel selectivity signatures distinct from the published 4-oxo-pyridazinone series [1]. Its computed XLogP3 of 1 and single H-bond donor suggest potential for Type II (DFG-out) kinase inhibitor binding modes where deeper hydrophobic pocket occupancy is advantageous [2].

P2X7 Receptor Antagonist Screening for Neuroinflammation and Chronic Pain Indications

Class-level evidence demonstrates that triazolo[4,3-a]pyrazine derivatives can achieve potent P2X7 antagonism (huP2X7 IC₅₀ as low as 9 nM) with sustained CNS receptor occupancy in rodent models [1]. The target compound's TPSA of 81.4 Ų—falling below the established 90 Ų threshold for blood-brain barrier penetration [2]—combined with its moderate lipophilicity (XLogP3 = 1), makes it a strong candidate for evaluation in P2X7-mediated neuroinflammation models including depression, epilepsy, and neuropathic pain, where CNS exposure is a prerequisite for target engagement [1][2].

Metabolic Stability-Focused SAR Expansion for Oral Bioavailability Optimization

The pivalamide tert-butyl group provides steric shielding of the amide bond that literature precedent suggests may confer resistance to hydrolytic degradation and CYP450-mediated N-dealkylation compared to unhindered benzamide or acetamide analogs [1]. This property is particularly valuable for hit-to-lead programs where rapid amide hydrolysis has been identified as a primary metabolic liability in structurally related triazolo[4,3-a]pyrazine leads. Procurement of this compound enables direct comparative microsomal stability assessment (human and rodent liver microsomes) against the benzamide analog (CAS 2034351-75-0) and urea analog (CAS 2034598-53-1) to quantify the metabolic stability advantage of the pivalamide motif in this specific scaffold context [1].

Chemical Biology Tool Compound for Target Deconvolution and Chemoproteomics

The combination of a validated privileged scaffold (triazolo[4,3-a]pyrazine) with a sterically distinctive pivalamide substituent makes this compound suitable for use as an affinity chromatography ligand or photoaffinity probe precursor in target deconvolution studies. Its single hydrogen-bond donor and moderate TPSA (81.4 Ų) facilitate cellular uptake in target engagement assays, while the pivalamide moiety provides a chemically stable linkage point for further derivatization (e.g., biotin or fluorophore conjugation via the amide or through scaffold modification) to enable pull-down and imaging applications in kinase or P2X7 target identification workflows [1][2].

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